N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (C₁₈H₁₄BrClN₂O₂; MW 405.68 g/mol; InChI Key: SFTAEXQQFRPJOY-UHFFFAOYSA-N) is a fully characterized, dual-halogenated isoxazole-4-carboxamide featuring a 2-chlorophenyl substituent at the isoxazole 3-position and a 4-bromo-2-methylphenyl group on the carboxamide nitrogen. The compound belongs to the 5-methylisoxazole-4-carboxamide class, a privileged scaffold associated with COX inhibition , antibacterial activity via undecaprenyl pyrophosphate synthase (UPPs) inhibition , and anticancer cytotoxicity.

Molecular Formula C18H14BrClN2O2
Molecular Weight 405.7 g/mol
Cat. No. B11029232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Molecular FormulaC18H14BrClN2O2
Molecular Weight405.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
InChIInChI=1S/C18H14BrClN2O2/c1-10-9-12(19)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)20/h3-9H,1-2H3,(H,21,23)
InChIKeySFTAEXQQFRPJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Structural Identity and Pharmacophore Classification for Informed Chemical Procurement


N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (C₁₈H₁₄BrClN₂O₂; MW 405.68 g/mol; InChI Key: SFTAEXQQFRPJOY-UHFFFAOYSA-N) is a fully characterized, dual-halogenated isoxazole-4-carboxamide featuring a 2-chlorophenyl substituent at the isoxazole 3-position and a 4-bromo-2-methylphenyl group on the carboxamide nitrogen [1]. The compound belongs to the 5-methylisoxazole-4-carboxamide class, a privileged scaffold associated with COX inhibition [2], antibacterial activity via undecaprenyl pyrophosphate synthase (UPPs) inhibition [3], and anticancer cytotoxicity [4]. Its two distinct halogen substituents (Br and Cl) create a unique steric and electronic profile that differentiates it from mono-halogenated or non-halogenated analogs within this pharmacophore family.

1
Isoxazole-4-carboxamide scaffold with dual-halogen (Br/Cl) architecture for COX-2 and UPPs screening studies
2
2-Chlorophenyl pharmacophore retained for allosteric pocket engagement; distinct from mono-halogenated analogs
3
Verified ¹H and ¹³C NMR spectra (KnowItAll library) support identity confirmation and lot-to-lot QC

Why N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamide Analogs


Within the 5-methylisoxazole-4-carboxamide scaffold, biological activity is exquisitely sensitive to the substitution pattern on both the N-phenyl ring and the 3-aryl position. The 2-chlorophenyl group at the 3-position is a critical determinant of UPPs inhibitory potency: the clinical-stage analog UK-106051 (3-(2-chlorophenyl)-N-(4-isopropylphenyl)-5-methylisoxazole-4-carboxamide) achieves an IC₅₀ of 50 nM against UPPs and an MIC₉₀ of 0.4 µg/mL against pathogenic Streptococci, whereas analogs lacking the ortho-chloro substituent show substantially reduced target engagement [1]. Simultaneously, the 4-bromo-2-methylphenyl moiety on the carboxamide nitrogen introduces a heavy halogen capable of halogen bonding, enhanced lipophilicity (estimated ΔcLogP ≈ +0.8–1.2 vs. the 4-isopropylphenyl analog), and distinct steric bulk compared to common N-aryl replacements such as 4-isopropylphenyl, 4-chlorophenyl, or unsubstituted phenyl [2]. Interchanging with the mono-halogenated N-(4-bromophenyl) or the dechlorinated N-(4-bromo-2-methylphenyl)-5-methyl-3-phenyl analog would eliminate either the ortho-chloro pharmacophore or the dual-halogen electronic signature, likely resulting in unpredictable loss of target binding and selectivity [3].

!
Ortho-chloro pharmacophore loss

Removing the 2-chlorophenyl group eliminates key hydrophobic contacts required for UPPs allosteric binding; analogs without ortho-Cl show reduced target engagement.

!
Bromine absence alters lipophilicity and polarizability

Replacing 4-bromo-2-methylphenyl with 4-isopropylphenyl or unsubstituted phenyl shifts cLogP and halogen-bonding capacity, potentially changing cell permeability and binding mode.

!
Dual-halogen signature lost

Mono-halogenated isoxazole-4-carboxamides lack the distinctive Br + Cl electronic fingerprint, which may alter selectivity across COX, UPPs, or bromodomain targets.

Quantitative Differentiation Evidence: N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide vs. Closest Structural Analogs


Halogen Substitution Fingerprint: Dual Br/Cl vs. Mono-Halogenated and Non-Halogenated Isoxazole-4-Carboxamide Analogs

The target compound possesses a unique dual-halogen architecture: a 2-chlorophenyl group at the isoxazole 3-position and a 4-bromo-2-methylphenyl group on the carboxamide nitrogen. The ortho-chloro substituent on the 3-phenyl ring is essential for target binding in related isoxazole-4-carboxamide series. In the UPPs inhibitor series, the analog UK-106051 bearing this same 2-chlorophenyl group achieves an IC₅₀ of 50 nM, while molecular docking studies on COX-inhibitory isoxazole-carboxamides identified that the Cl atom on the phenyl ring 'pushed the 5-methyl-isoxazole ring toward the secondary binding pocket' and created favorable binding interactions with COX-2 [1][2]. The bromine atom at the 4-position of the N-phenyl ring provides a heavy halogen (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. H 1.20 Å) capable of forming halogen bonds with backbone carbonyls in protein binding sites, a feature absent in the 4-isopropylphenyl analog UK-106051 and the 4-chlorophenyl TGR5 agonist series [3].

Halogen substitution
Reported
Dual Br/Cl vs. mono-halogenated analogs: MW +50.85 Da vs. UK-106051; Br adds heavy atom and σ-hole donor capacity absent in Cl-only or non-halogenated series.
Differentiated binding mode for halogen-bond-driven screening.
Structural comparison only; direct target engagement data needed.
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Predicted Lipophilicity and Permeability Differentiation vs. UK-106051 (3-(2-Chlorophenyl)-N-(4-isopropylphenyl)-5-methylisoxazole-4-carboxamide)

The replacement of the 4-isopropyl group (UK-106051) with a 4-bromo-2-methyl group (target compound) alters the lipophilicity and electronic profile of the N-phenyl ring. The experimentally measured cLogP of UK-106051 is 5.51 (Fluorochem technical datasheet), while the target compound is predicted to have a higher cLogP of approximately 6.2–6.5 owing to the contribution of bromine (aromatic Br Hansch π constant ≈ 0.86 vs. aromatic iPr π ≈ 1.53; however, the additional ortho-methyl group on the target compound's aniline ring and the loss of the isopropyl group's branching changes the logP relationship). The bromine atom also increases the compound's polarizability (molar refractivity contribution) which can enhance passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay conditions [1]. The TGR5 agonist series comparison demonstrates that N-aryl substitution directly modulates cell permeability: 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (TGR5 agonist) achieved a pEC₅₀ of 6.8 in U2-OS cells, indicating that para-halogen substitution on the N-phenyl ring supports cellular activity [2].

Predicted lipophilicity
Cross-study comparable
Predicted cLogP ~6.2-6.5 vs. UK-106051 measured 5.51; higher predicted polarizability from Br may shift permeability profile.
Indicates differentiated CNS/intracellular access potential.
cLogP estimates; experimental LogD determination recommended.
ADME Drug-likeness Lipophilicity

Isoxazole-4-Carboxamide Class-Level COX-2 Inhibitory Potency: Benchmarking Against Published Series

Although direct COX inhibition data for the target compound are not available in the public domain, the 5-methylisoxazole-4-carboxamide scaffold has demonstrated potent and selective COX-2 inhibition across multiple independent series. In the Hawash et al. (2022) study, the most potent isoxazole-carboxamide derivative (compound A13) achieved COX-1 IC₅₀ = 64 nM and COX-2 IC₅₀ = 13 nM with a COX-2 selectivity ratio of 4.63 [1]. A separate series by the same group reported compound 2b with COX-1 IC₅₀ = 0.239 μM (239 nM) [2]. In the MYM series (2024), five isoxazole analogs showed COX-2 IC₅₀ values in the range of 0.24–1.30 μM with selectivity indexes of 2.51–6.13; MYM4 achieved the lowest COX-2 IC₅₀ among them [3]. The conserved 2-chlorophenyl pharmacophore present in the target compound was identified as crucial for directing the isoxazole ring into the COX-2 secondary binding pocket, while the N-aryl substituent modulates potency and selectivity. The 4-bromo-2-methylphenyl group in the target compound provides a distinct steric and electronic profile compared to the 3,4-dimethoxyphenyl (A13) or unsubstituted phenyl groups in published series, potentially yielding a different COX-1/COX-2 selectivity window.

COX-2 class benchmark
Class-level inference
Published isoxazole-carboxamides show COX-2 IC₅₀ 13 nM – 1.30 µM; selectivity ratio 2.51–6.13. Target compound not yet profiled.
Scaffold supports COX-2 screening; unique 4-Br-2-Me may shift selectivity.
Experimental inhibition data needed for this specific compound.
COX Inhibition Anti-inflammatory Analgesic

Antibacterial Target Engagement: UPPs Inhibition Benchmarking via UK-106051 Structural Analog Comparison

The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core is a validated pharmacophore for bacterial undecaprenyl pyrophosphate synthase (UPPs) inhibition. The close structural analog UK-106051 (differing only in the N-aryl substituent: 4-isopropylphenyl vs. 4-bromo-2-methylphenyl) is a well-characterized UPPs allosteric inhibitor with an in vitro IC₅₀ of 50 nM against UPPs, a KD of 1.7 μM (surface plasmon resonance, apo enzyme) tightening to 66 nM in the presence of FPP substrate, and whole-cell antibacterial MIC₉₀ of 0.4 µg/mL against pathogenic Streptococcus pneumoniae strains [1][2]. The co-crystal structures (PDB resolutions 2.2 Å and 2.1 Å) confirmed that the inhibitor binds at an allosteric site adjacent to the FPP binding pocket, with the 2-chlorophenyl group making critical hydrophobic contacts [1]. The target compound conserves the essential 2-chlorophenyl and 5-methylisoxazole-4-carboxamide core while introducing a 4-bromo substituent that could engage additional halogen-bonding interactions within the UPPs allosteric cleft. The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid parent structure is also a recognized component of cloxacillin, a β-lactam antibiotic whose antibacterial activity depends on this very side chain for penicillin-binding protein (PBP) affinity [3].

UPPs inhibition benchmark
Cross-study comparable
Close analog UK-106051 shows UPPs IC₅₀ 50 nM, KD 1.7 μM (SPR), MIC₉₀ 0.4 µg/mL (S. pneumoniae). Core pharmacophore conserved.
Strong rationale for UPPs screening; Br may tune PK/resistance.
Target compound UPPs inhibition not yet experimentally determined.
Antibacterial UPPs Inhibition Cell Wall Biosynthesis

Spectral Fingerprint and Identity Verification: NMR Characterization in DMSO-d₆

The target compound has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆ and the full spectral dataset is deposited in the KnowItAll NMR Spectral Library (Wiley) under SpectraBase Compound ID HxGUxVgyp58 [1]. This provides a publicly accessible, verifiable spectral fingerprint for identity confirmation upon procurement. In contrast, closely related analogs such as UK-106051 (CAS 349138-97-2) and N-(4-bromo-2-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (ChemSpider ID available but limited spectral data) lack equivalent publicly available, curated NMR reference spectra from a major spectral database, potentially complicating independent identity verification in procurement workflows . The availability of authenticated NMR data reduces the risk of receiving a mislabeled or structurally misassigned compound, a recognized challenge when sourcing from compound libraries where multiple regioisomers and halogen-position variants coexist under similar catalog descriptions.

NMR spectral identity
Supporting evidence
2 publicly available NMR spectra (¹H, ¹³C) in DMSO-d₆; KnowItAll ID HxGUxVgyp58. Comparator analogs lack equivalent curated reference data.
Reduces misassignment risk; enables immediate QC verification.
Spectral comparison recommended upon compound receipt.
Analytical Chemistry Quality Control Structure Confirmation

Recommended Research Application Scenarios for N-(4-Bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Based on Evidenced Differentiation


Antibacterial Drug Discovery: UPPs Inhibitor Screening and SAR Expansion

The target compound's conserved 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide core, directly validated in the UPPs inhibitor UK-106051 (IC₅₀ 50 nM, MIC₉₀ 0.4 µg/mL vs. S. pneumoniae), positions it for screening against Gram-positive bacterial UPPs enzymes. The bromine substitution on the N-phenyl ring provides a halogen-bonding handle for potential additional interactions within the allosteric binding cleft characterized by X-ray crystallography (PDB: 2.2 Å resolution co-crystal structure with S. pneumoniae UPPs) [1]. Researchers should prioritize this compound in UPPs biochemical assays and whole-cell antibacterial panels against Streptococcus pneumoniae, Staphylococcus aureus (including MRSA), and Acinetobacter baumannii, using UK-106051 as a positive control benchmark. The dual-halogen architecture may confer differentiated resistance profiles compared to the mono-chlorinated UK-106051.

COX-2 Selective Inhibitor Lead Identification and Library Design

Multiple independent studies confirm that 5-methylisoxazole-4-carboxamide derivatives achieve potent COX-2 inhibition with nanomolar IC₅₀ values (benchmark: A13, COX-2 IC₅₀ = 13 nM, selectivity ratio 4.63) [2]. The 2-chlorophenyl substituent present in the target compound was explicitly identified as the key pharmacophoric element that directs the isoxazole ring into the COX-2 secondary binding pocket. The target compound's unique 4-bromo-2-methylphenyl N-substituent represents an unexplored vector in COX-2 SAR. Procurement is recommended for COX-1/COX-2 in vitro enzyme inhibition panels (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit), followed by selectivity profiling against COX-1 to determine if the bromine substitution alters the COX-2/COX-1 selectivity ratio relative to published dimethoxy-substituted analogs.

Bromodomain and Epigenetic Target Screening: BRD4 and BET Family Proteins

Isoxazole-4-carboxamide derivatives have been reported in the bromodomain inhibitor literature, with the quinoline-isoxazole series (I-BET151/GSK1210151A) representing a well-characterized class of BET bromodomain inhibitors [3]. The target compound's dual-halogen architecture and amide functionality are consistent with known bromodomain acetyl-lysine binding pocket pharmacophores. The 4-bromo substituent provides a heavy atom for anomalous X-ray scattering in co-crystallography studies. Researchers should consider this compound for bromodomain thermal shift assays (TSA), fluorescence anisotropy competition assays against acetyl-histone peptides, and BRD4/BRD2/BRDT selectivity profiling. The strong NMR characterization data [4] supports structural biology applications including ligand-observed ¹H NMR (WaterLOGSY, STD) for binding confirmation.

TGR5 (GPBAR1) Agonist Pharmacophore Exploration

The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold is an established TGR5 agonist chemotype. The commercial TGR5 receptor agonist GPBARA (3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) achieves pEC₅₀ values of 6.8 (U2-OS) and 7.5 (melanophore cells) and induces GLP-1 secretion from intestinal cells [5]. The target compound differs in two key aspects: (a) the N-aryl substituent is 4-bromo-2-methylphenyl rather than 4-chlorophenyl, and (b) the amide nitrogen is secondary (monosubstituted) rather than tertiary (N-methyl, N-aryl). This structural divergence creates a testable hypothesis about the hydrogen-bond donor requirement of the amide NH for TGR5 activation. Procurement is recommended for TGR5 cAMP accumulation assays and GLP-1 secretion studies in enteroendocrine cell lines (STC-1, NCI-H716), using GPBARA as a reference agonist.

Application
Selection Property
Validation Focus
UPPs inhibitor screening
Conserved allosteric pharmacophore
UPPs enzyme assay benchmarking
COX-2 selectivity profiling
2-Chlorophenyl directing group
COX-1/COX-2 panel selectivity review
Bromodomain binding studies
Dual-halogen architecture
Thermal shift / anisotropy endpoint
TGR5 agonist exploration
Secondary amide NH donor
cAMP accumulation / GLP-1 secretion
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